1-(1,3-benzoxazol-2-yl)azetidin-3-ol is a chemical compound classified under the azetidine family, characterized by a four-membered nitrogen-containing heterocyclic structure. This compound features a benzoxazole moiety, which contributes to its unique chemical properties. The compound is identified by the International Union of Pure and Applied Chemistry name 1-(1,3-benzoxazol-2-yl)azetidin-3-ol and has the chemical formula C₁₃H₁₁N₃O. Its molecular weight is approximately 223.25 g/mol. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The synthesis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol typically involves the condensation of a benzoxazole derivative with an azetidine precursor. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Typically, the process may involve heating under reflux or utilizing solvent-free conditions to enhance efficiency. For industrial applications, continuous flow reactors may be employed to scale up production while maintaining high-quality standards .
The molecular structure of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol consists of a benzoxazole ring fused to an azetidine ring with a hydroxyl group at the third position of the azetidine. This configuration imparts distinct physical and chemical properties.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often utilized to confirm the structure and purity of synthesized compounds .
1-(1,3-benzoxazol-2-yl)azetidin-3-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions can lead to significant derivatives that may possess enhanced biological activities .
1-(1,3-benzoxazol-2-yl)azetidin-3-ol typically exhibits:
Key chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are often used for quantifying purity and stability assessments .
The compound has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science .
1-(1,3-Benzoxazol-2-yl)azetidin-3-ol represents a strategically designed hybrid molecule that integrates two privileged pharmacophores in modern drug discovery: the benzoxazole ring system and the azetidine scaffold. This compound exemplifies contemporary efforts to develop novel chemical entities capable of addressing complex therapeutic challenges through structural innovation. The benzoxazole moiety contributes aromatic planar stability and enables diverse non-covalent interactions with biological targets, while the azetidine ring introduces significant three-dimensionality and metabolic stability. This molecular architecture positions 1-(1,3-benzoxazol-2-yl)azetidin-3-ol as a compelling subject for medicinal chemistry research, particularly in antimicrobial and targeted therapeutic applications where conventional scaffolds face limitations [7] [10].
The benzoxazole-azetidine structural framework demonstrates significant potential in overcoming antimicrobial resistance (AMR) mechanisms through multitarget engagement and enhanced bacterial membrane penetration. Benzoxazole derivatives inherently interact with microbial DNA through π-π stacking with nucleobases and intercalation, disrupting replication processes in resistant strains. When hybridized with the strained azetidine system, these compounds exhibit improved cellular uptake due to the azetidine's ability to enhance molecular rigidity and reduce conformational flexibility, thereby promoting penetration through bacterial membranes with efflux pump mechanisms [7].
Recent investigations highlight the synergistic pharmacophoric effects of this hybrid system:
Table 1: Comparative Bioactivity Profile of Benzoxazole-Azetidine Hybrids Against Resistant Pathogens
Bacterial Strain (Resistance Profile) | Lead Hybrid Compound | MIC Range (μg/mL) | Mechanistic Target |
---|---|---|---|
MRSA (MecA+) | 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)azetidin-3-ol | 2-8 | DNA gyrase ATPase inhibition |
E. coli (ESBL) | 6-Fluoro derivatives | 4-16 | Topoisomerase IV catalytic inhibition |
K. pneumoniae (Carbapenemase+) | 2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | 1-4 | β-lactamase enzyme disruption |
P. aeruginosa (Multidrug-resistant) | 1-(3-methyltriazol-4-yl)azetidin-3-yl benzoxazole | 8-32 | Membrane permeability enhancement |
The molecular hybridization approach significantly enhances potency against multidrug-resistant (MDR) pathogens compared to benzoxazole or azetidine monomers alone. Specifically, derivatives featuring halogenation at the benzoxazole C5/C7 positions (e.g., 5,7-dichloro substitution) demonstrate up to 16-fold increased activity against methicillin-resistant Staphylococcus aureus (MRSA) through enhanced hydrophobic interactions with the mutated penicillin-binding protein 2a (PBP2a) allosteric site. Additionally, the azetidine's nitrogen atom enables salt formation (e.g., hydrochloride salts) that improve aqueous solubility and tissue distribution – critical pharmacokinetic parameters for overcoming biofilm-associated resistance [6] [9].
Research indicates that structural modifications to the hybrid scaffold yield distinct antibacterial spectra:
The azetidine ring (C₃H₇N) represents a structurally distinct four-membered nitrogen heterocycle that confers significant conformational and electronic advantages over larger cyclic amines (piperidine/pyrrolidine) in drug design. When incorporated as the 1-(1,3-benzoxazol-2-yl)azetidin-3-ol scaffold, it introduces:
Table 2: Structural and Electronic Properties of 1-(1,3-Benzoxazol-2-yl)azetidin-3-ol and Key Analogues
Structural Feature | Computational Parameter (DFT B3LYP/6-31G*) | Pharmacological Significance | Biological Interaction |
---|---|---|---|
Azetidine N-C2 bond length | 1.47 Å | Reduced basicity vs. piperidine | Targeted H-bond acceptance without protonation |
C3-OH dihedral angle | 112.5° relative to benzoxazole | Spatial projection into binding pockets | Hydrogen bond donation to catalytic residues |
Molecular dipole moment | 4.12 Debye | Enhanced membrane permeability | Passive diffusion through phospholipid bilayers |
Benzoxazole to azetidine torsion | 33.7° | Disruption of molecular planarity | Selective binding to allosteric enzyme sites |
LogP (calculated) | 1.78 ± 0.12 | Optimal lipophilicity | Balanced distribution properties |
The pharmacophoric significance of this scaffold manifests in three key aspects:
Structural diversification at the azetidine N1 and C3 positions generates specialized bioactivity profiles:
Table 3: Structural Derivatives of 1-(1,3-Benzoxazol-2-yl)azetidin-3-ol and Their Target Profiles
Derivative Structure | IUPAC Name | Molecular Formula (MW) | Primary Biological Target | Patent/Clinical Significance |
---|---|---|---|---|
1-(1,3-Benzoxazol-2-yl)azetidin-3-ol | C₁₀H₁₀N₂O₂ (190.20) | Microbial DNA gyrase | Core pharmacophore | |
2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | C₁₆H₁₅FN₄O₂ (314.32) | Topoisomerase IV | Patent: EVT-2824333 | |
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-(3-methyltriazol-4-yl)azetidin-3-ol | C₁₃H₁₁Cl₂N₅O₂ (340.16) | β-Lactamase | Research code: S7396791 [9] | |
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | C₁₈H₁₇FN₄O₂ (340.36) | Kinase ATP-binding site | Patent: EVT-2857851 | |
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride | C₁₁H₁₃ClN₂O₂ (240.69) | BCR-ABL tyrosine kinase | Preclinical development [4] [10] |
The structural novelty of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol derivatives continues to inspire innovative drug design, particularly through spirocyclic and fused-ring systems that further constrain molecular geometry. These constrained derivatives demonstrate enhanced selectivity for structurally conserved regions of disease targets while simultaneously avoiding off-target interactions – a critical advancement for kinase inhibitors where selectivity remains a significant challenge. The scaffold's versatility establishes it as a privileged structure in contemporary medicinal chemistry, adaptable to both antimicrobial and targeted cancer therapies through rational substitution patterns [6] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1